(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC15940819
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14ClNO2 |
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Molecular Weight | 239.70 g/mol |
IUPAC Name | methyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1 |
Standard InChI Key | ZACOZGRAXFFGLR-MNOVXSKESA-N |
Isomeric SMILES | COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl |
Canonical SMILES | COC(=O)C1CNCC1C2=CC(=CC=C2)Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom. The (3R,4S) configuration indicates the spatial arrangement of substituents:
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C3 Position: Methyl ester group (–COOCH₃).
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C4 Position: 3-Chlorophenyl moiety (–C₆H₄Cl).
The stereochemistry is critical for intermolecular interactions, as enantiomeric forms often exhibit divergent biological activities. For example, in related pyrrolidine derivatives, the cis configuration at analogous positions enhances binding affinity to enzymatic targets like BACE-1 and InhA .
Crystallographic and Conformational Analysis
While no single-crystal X-ray data exists for this specific compound, studies on structurally similar tricyclic morpholinopyrones reveal that cis-fused ring junctions and synclinal bridgehead protons (torsion angle ≈48°) stabilize the molecule’s three-dimensional conformation . Such features likely apply to (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate, given its analogous stereochemical constraints.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via asymmetric Michael addition or condensation reactions, leveraging chiral auxiliaries or catalysts to enforce the (3R,4S) configuration. A representative route involves:
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Knoevenagel Condensation: Reacting 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with methylamine derivatives to form the pyrrolidine backbone .
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Stereoselective Functionalization: Introducing the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring retention of configuration.
Industrial Production
Large-scale synthesis requires inert conditions (nitrogen/argon atmosphere) and low temperatures (2–8°C) to prevent racemization . Key challenges include maintaining enantiomeric excess (>99%) and minimizing byproducts like the (3S,4R) enantiomer.
Physicochemical Properties
Thermal and Solubility Profiles
Hazard Statement | Precautionary Measure |
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H301: Toxic if swallowed | P264: Wash skin after handling |
H318: Eye damage | P305+P351+P338: Eye rinse |
H335: Respiratory irritation | P271: Use in ventilated area |
Exposure Mitigation
Personal protective equipment (gloves, goggles) is mandatory. Spills require neutralization with 10% sodium bicarbonate followed by absorption with vermiculite .
Comparative Analysis with Analogous Compounds
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolism in rodent models.
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Structure-Activity Relationships: Synthesize derivatives with varied substituents (e.g., fluoro, nitro) to optimize target affinity.
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Therapeutic Repurposing: Screen against neglected tropical disease targets like Trypanosoma cruzi.
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